molecular formula C16H24N2O B2915493 N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide CAS No. 952993-23-6

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide

Cat. No.: B2915493
CAS No.: 952993-23-6
M. Wt: 260.381
InChI Key: VKELBLLNSKJSBF-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is known for its ability to enhance the pharmacokinetic and pharmacodynamic properties of molecules, making it a valuable scaffold in the development of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide typically involves the N-arylation of pyrrolidine. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling of pyrrolidine with an aryl halide. The reaction conditions often include a base such as potassium tert-butoxide and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoylphenyl isobutyramide
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives
  • Pyrrolidine-functionalized nucleoside analogs

Uniqueness

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide is unique due to its specific substitution pattern, which can confer distinct pharmacological properties. The presence of the isobutyramide group can influence the compound’s solubility, stability, and overall bioactivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)16(19)17-10-9-14-5-7-15(8-6-14)18-11-3-4-12-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKELBLLNSKJSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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